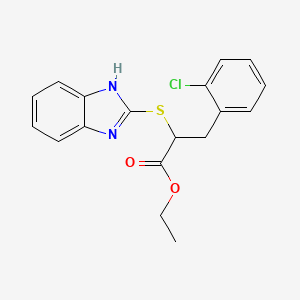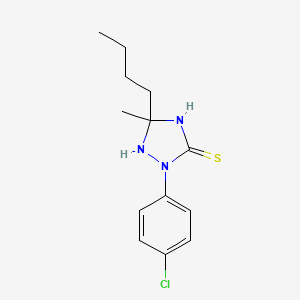
ethyl 2-(1H-benzimidazol-2-ylthio)-3-(2-chlorophenyl)propanoate
Overview
Description
Ethyl 2-(1H-benzimidazol-2-ylthio)-3-(2-chlorophenyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(2-chlorophenyl)propanoate varies depending on its application. As a fluorescent probe, this compound binds selectively with copper ions, leading to the formation of a fluorescent complex. In cancer cells, this compound inhibits the activity of certain enzymes, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(2-chlorophenyl)propanoate have been studied in various experiments. In one study, it was shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9 enzymes. Moreover, this compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In another study, it was reported that this compound can selectively bind with copper ions, leading to the formation of a fluorescent complex.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using ethyl 2-(1H-benzimidazol-2-ylthio)-3-(2-chlorophenyl)propanoate in lab experiments is its high sensitivity and selectivity for the detection of metal ions. Moreover, this compound has also shown promising results as an anti-cancer agent. However, there are also some limitations associated with the use of this compound. For instance, the synthesis of this compound can be challenging and requires the use of toxic reagents. Moreover, the mechanism of action of this compound is not well understood, which limits its potential applications.
Future Directions
There are several potential future directions for the research on ethyl 2-(1H-benzimidazol-2-ylthio)-3-(2-chlorophenyl)propanoate. One of the areas of research is the development of more efficient and safer synthesis methods. Moreover, the mechanism of action of this compound needs to be further investigated to fully understand its potential applications. Furthermore, the use of this compound as an anti-cancer agent needs to be studied in more detail to determine its efficacy and safety. Finally, the potential applications of this compound in other fields, such as environmental monitoring, need to be explored.
Conclusion:
Ethyl 2-(1H-benzimidazol-2-ylthio)-3-(2-chlorophenyl)propanoate is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. The potential future directions for the research on this compound include the development of more efficient and safer synthesis methods, further investigation of its mechanism of action, and exploration of its potential applications in other fields.
Scientific Research Applications
Ethyl 2-(1H-benzimidazol-2-ylthio)-3-(2-chlorophenyl)propanoate has been studied for its potential applications in various fields. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. It has been reported that this compound can selectively detect copper ions in aqueous solutions with high sensitivity and selectivity. Moreover, this compound has also been studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes.
properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(2-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-2-23-17(22)16(11-12-7-3-4-8-13(12)19)24-18-20-14-9-5-6-10-15(14)21-18/h3-10,16H,2,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWLKCCEZRYVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1Cl)SC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-oxo-2-(2-thienyl)ethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956838.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B3956852.png)


![2-(2,4-dichlorophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956876.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3956879.png)
![ethyl 4-{[1-methyl-2-(3-methylpyridin-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B3956880.png)


![5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3956900.png)

![(1-benzothien-5-ylmethyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B3956911.png)
![6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B3956913.png)
![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3956922.png)